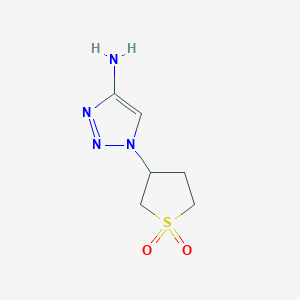![molecular formula C10H14OS B13083369 [3-(Propan-2-yloxy)phenyl]methanethiol](/img/structure/B13083369.png)
[3-(Propan-2-yloxy)phenyl]methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Propan-2-yloxy)phenyl]methanethiol: is an organic compound with the molecular formula C₁₀H₁₄OS It is characterized by a phenyl ring substituted with a methanethiol group and a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Propan-2-yloxy)phenyl]methanethiol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzaldehyde and isopropyl bromide.
Etherification: The hydroxyl group of 3-hydroxybenzaldehyde is etherified using isopropyl bromide in the presence of a base like potassium carbonate to form 3-(propan-2-yloxy)benzaldehyde.
Reduction: The aldehyde group is then reduced to a primary alcohol using a reducing agent such as sodium borohydride.
Thiol Formation: Finally, the primary alcohol is converted to a thiol group using reagents like thionyl chloride followed by sodium hydrosulfide.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Propan-2-yloxy)phenyl]methanethiol can undergo oxidation reactions to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various alkyl or acyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [3-(Propan-2-yloxy)phenyl]methanethiol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [3-(Propan-2-yloxy)phenyl]methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. This interaction can modulate various biochemical pathways, making the compound useful in biological research and drug development.
Comparison with Similar Compounds
- [3-(Methoxy)phenyl]methanethiol
- [3-(Ethoxy)phenyl]methanethiol
- [3-(Butoxy)phenyl]methanethiol
Comparison:
- Structural Differences: The primary difference lies in the alkoxy group attached to the phenyl ring. [3-(Propan-2-yloxy)phenyl]methanethiol has a propan-2-yloxy group, while the similar compounds have methoxy, ethoxy, or butoxy groups.
- Reactivity: The reactivity of these compounds can vary based on the alkoxy group, affecting their suitability for different applications.
- Applications: While all these compounds can be used in organic synthesis, their specific applications may differ based on their reactivity and structural features.
Properties
Molecular Formula |
C10H14OS |
|---|---|
Molecular Weight |
182.28 g/mol |
IUPAC Name |
(3-propan-2-yloxyphenyl)methanethiol |
InChI |
InChI=1S/C10H14OS/c1-8(2)11-10-5-3-4-9(6-10)7-12/h3-6,8,12H,7H2,1-2H3 |
InChI Key |
JPMUCUBFAMMWOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13083288.png)
![2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13083296.png)


![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N-methylpropanamide](/img/structure/B13083322.png)
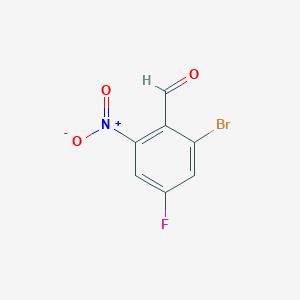
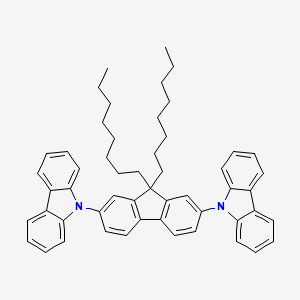
![2,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13083328.png)
![Methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B13083330.png)
![Methyl {[(4-methoxy-3-nitrophenyl)sulfonyl]amino}acetate](/img/structure/B13083338.png)
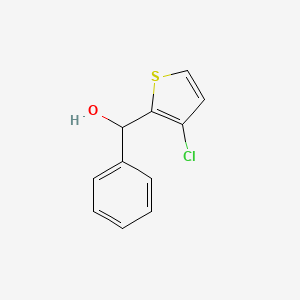
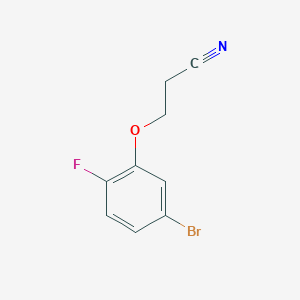
![2-amino-N-cyclopropyl-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B13083353.png)
